5-氨基-2-(对甲苯基氨基)苯磺酸

描述

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2-(p-toluidino)benzenesulphonic acid often involves multi-step chemical processes. For example, the synthesis of polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid through in situ chemical polymerization highlights the complex nature of synthesizing such compounds, showing variability in thermal stability and conductivity based on molecular structure adjustments (Kulkarni & Viswanath, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as those synthesized from citrus waste, demonstrates the potential for creating sustainable materials from organic waste. The process involves extracting essential oils from citrus waste and transforming them into useful organic acids, showcasing an innovative approach to material synthesis and the importance of molecular structure in determining the compound's applicability and efficiency (Clark et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-2-(p-toluidino)benzenesulphonic acid derivatives are diverse. One study demonstrates the catalytic isomerization of tetraene steroids using p-toluenesulphonic acid, revealing the impact of solvent systems on reaction outcomes and the synthesis of specific steroid isomers (Liu et al., 1996). This highlights the compound's versatility in facilitating various chemical transformations.

Physical Properties Analysis

The physical properties of derivatives and related compounds provide insights into their potential applications. For instance, the synthesis and characterization of polyaniline and poly(o-toluidine) show differences in thermal stability and electrical conductivity, which are critical for developing advanced materials (Kulkarni & Viswanath, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding capabilities, of 5-Amino-2-(p-toluidino)benzenesulphonic acid and its derivatives are central to their application in synthesis and material development. The study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by related compounds emphasizes the role of these chemical properties in designing new materials and reactions (Matczak-Jon et al., 2010).

科学研究应用

合成和化学性质

- 合成方法:5-氨基-2-(对甲苯基氨基)苯磺酸可以通过多种方法合成。例如,2,5-二氨基苯磺酸以 2-氨基-5-硝基苯磺酸为原料,通过铁粉还原或 Pd/C 催化氢化制得。该工艺得到高纯度和产率的产品,说明了该化合物在化学合成中的多功能性 (李文晓,2007 年)。

有机化学中的应用

- 有机合成中的杂环化:该化合物在 3-氨基丙烯硫代酰胺的杂环化中发挥作用,展示了它在有机合成中的用途,特别是在 1,4-噻氮杂环的生产中 (M. T. Cocco, C. Congiu, V. Onnis, 1995 年)。

- 磺酰胺和相关化合物的形成:涉及 4-氯-2-氨基苯酚-5-磺酸等化合物的磺化反应对于制造各种染料和磺酰胺至关重要。此类化合物通常用于染料制造和制药 (J. Gaunt, F. M. Rowe, J. B. Speakman, 2008 年)。

生物和医学应用

- 抗癌特性:研究表明,由 5-氨基-2-(对甲苯基氨基)苯磺酸合成的化合物,如某些嘧啶衍生物,对人类癌细胞系表现出抗增殖活性,突出了其在癌症研究中的潜力 (S. Awad, O. A. Fathalla, J. Wietrzyk, M. Milczarek, A. M. Soliman, M. Mohamed, 2015 年)。

环境应用

- 微生物降解:对假单胞菌属的研究表明它们降解芳基磺酸盐(如 5-氨基-2-(对甲苯基氨基)苯磺酸)的能力,这对于理解环境降解过程和潜在的生物修复应用具有重要意义 (R. B. Cain, D. Farr, 1968 年)。

材料科学应用

- 聚合物合成:该化合物参与聚苯胺和聚(邻甲苯胺)等聚合物的合成,这些聚合物掺杂了对甲苯磺酸。此类聚合物在电子学和材料科学中具有应用 (M. Kulkarni, A. K. Viswanath, 2004 年)。

分析化学应用

- 荧光可视化:它已用于反相离子对色谱法中,用于脂肪胺的间接荧光可视化,展示了它在分析化学中的应用 (August A. Gallo, F. Walters, 1986 年)。

安全和危害

5-Amino-2-(p-toluidino)benzenesulphonic acid has a low toxicity profile and is generally considered safe for use in scientific experiments1. However, it should be handled with care as it can cause skin, eye, and respiratory irritation1.

未来方向

5-Amino-2-(p-toluidino)benzenesulphonic acid is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, including pharmaceuticals, dyes, and analytical chemistry1. There may also be opportunities to explore the use of 5-Amino-2-(p-toluidino)benzenesulphonic acid in other fields, such as material science and environmental science, where its antioxidant properties may have potential applications1.

属性

IUPAC Name |

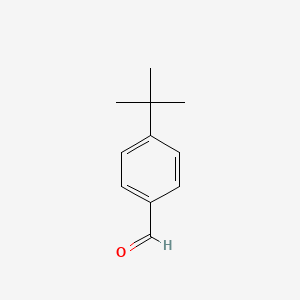

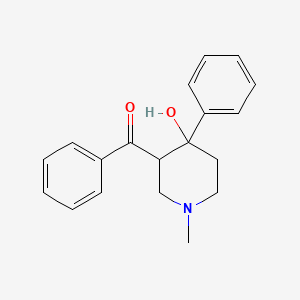

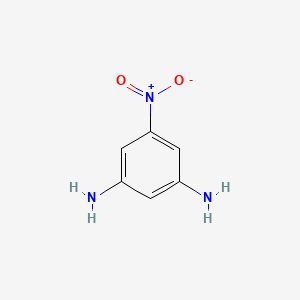

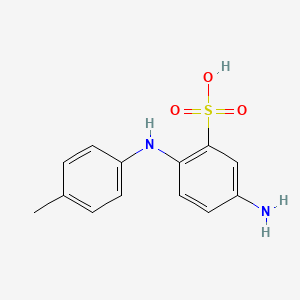

5-amino-2-(4-methylanilino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRJKPJFXZQVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238351 | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(p-toluidino)benzenesulphonic acid | |

CAS RN |

91-31-6 | |

| Record name | 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。